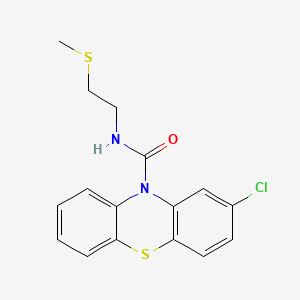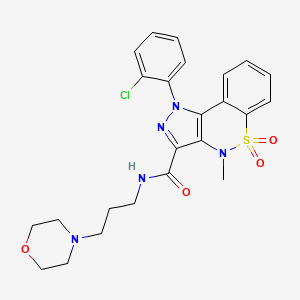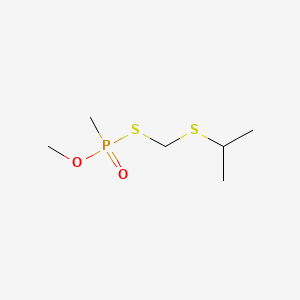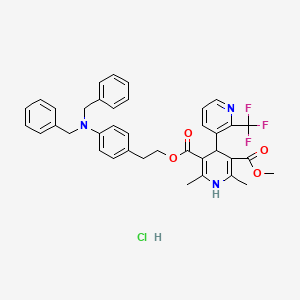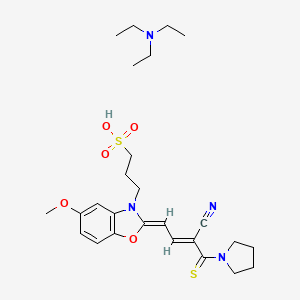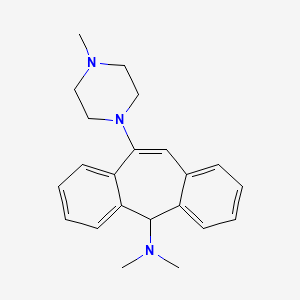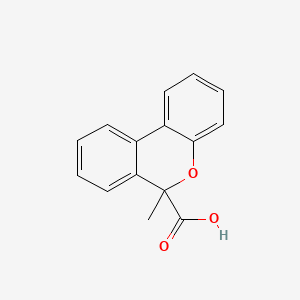
Sodium 3-(3-chlorophenoxy)propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 3-(3-chlorophenoxy)propionate is an organic compound with the molecular formula C9H8ClNaO3. It is a sodium salt derivative of 3-(3-chlorophenoxy)propionic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3-(3-chlorophenoxy)propionate typically involves the reaction of 3-(3-chlorophenoxy)propionic acid with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_9\text{H}_9\text{ClO}_3 + \text{NaOH} \rightarrow \text{C}_9\text{H}_8\text{ClNaO}_3 + \text{H}_2\text{O} ] This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to filtration and purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 3-(3-chlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The chlorine atom in the phenoxy ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are commonly employed.
Major Products Formed
Oxidation: Formation of 3-(3-chlorophenoxy)propionic acid.
Reduction: Formation of 3-(3-chlorophenoxy)propanol.
Substitution: Formation of various substituted phenoxypropionates.
Scientific Research Applications
Sodium 3-(3-chlorophenoxy)propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies related to plant growth regulation and herbicidal activity.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of sodium 3-(3-chlorophenoxy)propionate involves its interaction with specific molecular targets. In biological systems, it acts as a herbicide by inhibiting the growth of certain plants. The compound interferes with the normal metabolic pathways, leading to the disruption of cellular processes and ultimately causing plant death.
Comparison with Similar Compounds
Similar Compounds
- Sodium 3-(2-chlorophenoxy)propionate
- Sodium 3-(4-chlorophenoxy)propionate
- Sodium 2-(3-chlorophenoxy)propionate
Comparison
Sodium 3-(3-chlorophenoxy)propionate is unique due to the position of the chlorine atom on the phenoxy ring. This positional difference can significantly affect the compound’s reactivity and biological activity. Compared to its isomers, this compound may exhibit different herbicidal properties and efficacy.
Properties
CAS No. |
84681-93-6 |
|---|---|
Molecular Formula |
C9H8ClNaO3 |
Molecular Weight |
222.60 g/mol |
IUPAC Name |
sodium;3-(3-chlorophenoxy)propanoate |
InChI |
InChI=1S/C9H9ClO3.Na/c10-7-2-1-3-8(6-7)13-5-4-9(11)12;/h1-3,6H,4-5H2,(H,11,12);/q;+1/p-1 |
InChI Key |
BFZYCNGAQXXVRF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


